molecular formula C10H11N3O5S B6071908 N-(2-methoxyethyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide

N-(2-methoxyethyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B6071908
M. Wt: 285.28 g/mol
InChI Key: FOKDQRCREUEZNM-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide is a compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a nitro group at the 6th position and a methoxyethyl group at the N-position of the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide typically involves the condensation of 2-aminobenzenesulfonamide with appropriate reagents. One common method includes the use of triethylorthoformate as a condensing agent . The reaction conditions often involve heating the reactants under reflux to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst can facilitate the formation of Schiff bases.

Major Products Formed

    Reduction: The reduction of the nitro group yields N-(2-methoxyethyl)-6-amino-1,2-benzothiazol-3-amine 1,1-dioxide.

    Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.

    Condensation: Condensation reactions can produce Schiff bases with different aldehyde or ketone partners.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyethyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide is unique due to the presence of both a nitro group and a methoxyethyl group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5S/c1-18-5-4-11-10-8-3-2-7(13(14)15)6-9(8)19(16,17)12-10/h2-3,6H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKDQRCREUEZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN=C1C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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